molecular formula C15H21NO5S B5632764 (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

Katalognummer B5632764
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol, also known as (R)-PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, inflammation, and pain perception. The compound has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

(R)-PNU-282987 selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and peripheral tissues. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in learning and memory, pain perception, and mood regulation. The compound has been shown to enhance synaptic plasticity and improve cognitive function through the activation of α7 nicotinic acetylcholine receptors (Bitner et al., 2007).
Biochemical and physiological effects:
(R)-PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. The compound has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Wang et al., 2013).

Vorteile Und Einschränkungen Für Laborexperimente

(R)-PNU-282987 has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. The compound is also relatively stable and has a long half-life, which allows for prolonged exposure to the target receptors. However, (R)-PNU-282987 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

Several future directions for the research on (R)-PNU-282987 can be identified, including the investigation of its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further optimized to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of novel α7 nicotinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for various diseases.

Synthesemethoden

The synthesis of (R)-PNU-282987 involves several steps, including the protection of the hydroxyl group, the formation of the pyrrolidine ring, and the introduction of the benzodioxin moiety. The final product is obtained through the deprotection of the hydroxyl group. The synthesis of (R)-PNU-282987 has been described in detail in several publications, including the original synthesis report by Gopalakrishnan et al. (1995).

Wissenschaftliche Forschungsanwendungen

(R)-PNU-282987 has been extensively used in scientific research to study the role of α7 nicotinic acetylcholine receptors in various diseases. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease (Bitner et al., 2007) and schizophrenia (Buchanan et al., 2013). It has also been demonstrated to have antidepressant-like effects in rodent models (Hajós et al., 2005). Furthermore, (R)-PNU-282987 has been investigated for its potential therapeutic effects in inflammatory diseases, such as sepsis and rheumatoid arthritis (Wang et al., 2013).

Eigenschaften

IUPAC Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.